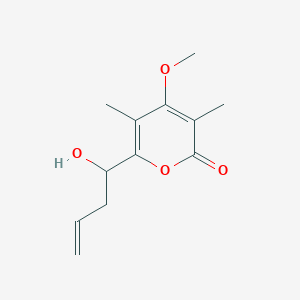
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxybutenyl, methoxy, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one typically involves multiple steps. One common method includes the allylation of a chromone derivative followed by various functional group transformations. For instance, the Zn-induced allylation of chromone-3-carbaldehyde can produce the desired hydroxybutenyl chromone, which can then undergo further reactions to introduce the methoxy and dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted pyranones and chromones, such as:
Uniqueness
What sets 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
113494-72-7 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
6-(1-hydroxybut-3-enyl)-4-methoxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C12H16O4/c1-5-6-9(13)11-7(2)10(15-4)8(3)12(14)16-11/h5,9,13H,1,6H2,2-4H3 |
InChI-Schlüssel |
BAEQHHKOXXNFIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(OC1=O)C(CC=C)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
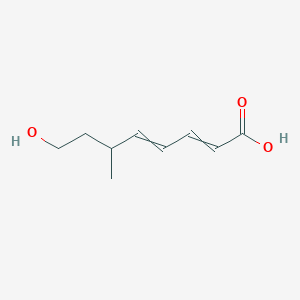
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
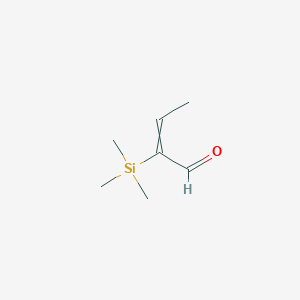

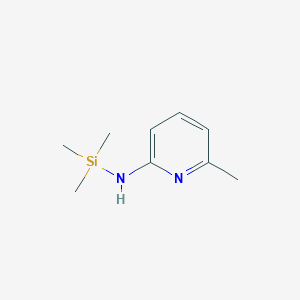
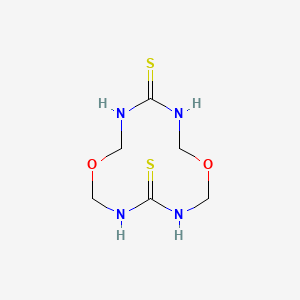
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)



![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)


